molecular formula C7H7NO2 B1315060 2-Methoxy-3-pyridinecarboxaldehyde CAS No. 71255-09-9

2-Methoxy-3-pyridinecarboxaldehyde

Cat. No.: B1315060
CAS No.: 71255-09-9
M. Wt: 137.14 g/mol
InChI Key: PIFFMIDNNWOQLK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Methoxypyridine-3-Carbaldehyde plays a crucial role in various biochemical reactions. It serves as an inhibitor of cytochrome P450, a vital enzyme involved in numerous metabolic processes . By inhibiting cytochrome P450, 2-Methoxypyridine-3-Carbaldehyde can modulate the metabolism of various substrates, including drugs and endogenous compounds . Additionally, it acts as a catalyst in the synthesis of heterocyclic compounds and serves as a starting material for the preparation of pyridine derivatives and analogues .

Cellular Effects

2-Methoxypyridine-3-Carbaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been identified as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, 2-Methoxypyridine-3-Carbaldehyde can enhance cholinergic signaling, which may have implications for neuroprotection and the treatment of neurodegenerative diseases .

Molecular Mechanism

The molecular mechanism of 2-Methoxypyridine-3-Carbaldehyde involves its interaction with specific biomolecules. It binds to the active site of cytochrome P450, inhibiting its enzymatic activity . This binding interaction prevents the metabolism of certain substrates, leading to altered metabolic pathways . Additionally, 2-Methoxypyridine-3-Carbaldehyde can inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxypyridine-3-Carbaldehyde can change over time. The compound is relatively stable, but it may undergo degradation under certain conditions . Long-term studies have shown that 2-Methoxypyridine-3-Carbaldehyde can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects may include prolonged inhibition of cytochrome P450 and acetylcholinesterase, leading to altered metabolic and signaling pathways .

Dosage Effects in Animal Models

The effects of 2-Methoxypyridine-3-Carbaldehyde vary with different dosages in animal models. At low doses, the compound can effectively inhibit cytochrome P450 and acetylcholinesterase without causing significant toxicity . At higher doses, 2-Methoxypyridine-3-Carbaldehyde may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications .

Metabolic Pathways

2-Methoxypyridine-3-Carbaldehyde is involved in several metabolic pathways. It interacts with cytochrome P450, modulating the metabolism of various substrates . This interaction can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of cells and tissues . Additionally, 2-Methoxypyridine-3-Carbaldehyde can influence the activity of other enzymes and cofactors involved in metabolic processes .

Transport and Distribution

The transport and distribution of 2-Methoxypyridine-3-Carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The distribution of 2-Methoxypyridine-3-Carbaldehyde may vary depending on the tissue type and the presence of specific transporters .

Subcellular Localization

2-Methoxypyridine-3-Carbaldehyde exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the interaction of 2-Methoxypyridine-3-Carbaldehyde with its target biomolecules, such as cytochrome P450 and acetylcholinesterase, thereby modulating their activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-3-pyridinecarboxaldehyde can be synthesized through various methods. One common approach involves the reaction of 2-methoxypyridine with a suitable aldehyde precursor under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-pyridinecarboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyridine derivatives and analogues, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2-Methoxy-3-pyridinecarboxaldehyde is extensively used in diverse scientific research applications :

Comparison with Similar Compounds

Comparison: 2-Methoxy-3-pyridinecarboxaldehyde stands out due to its unique combination of chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, solubility, and ease of synthesis . These attributes make it particularly valuable in both academic research and industrial applications.

Properties

IUPAC Name

2-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7-6(5-9)3-2-4-8-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFFMIDNNWOQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501579
Record name 2-Methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71255-09-9
Record name 2-Methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxypyridine-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of 1.7M t-butyl lithium in THF (35.0 mL, 59.6 mmol, 2.60 equiv.) with THF (150 mL) at −78 degrees was added dropwise 2-bromomesitylene (4.56 mL, 29.8 mmol, 1.30 equiv.). After stirring for 1 h, 2-methoxy-pyridine (2.5 g, 22.9 mmol) was added dropwise. This solution was warmed to −23 degrees and stirred for 3 h and then cooled to −78 degrees again. DMF (2.66 mL, 34.4 mmol, 1.5 equiv.) was added, the solution was stirred at −78 degrees for 1 h. The reaction was quenched at this temperature with brine (150 mL) and extracted with ether. The combined ether was dried over K2CO3 and evaporated on vacuo. The residue was chromatographed with 50%-80% EtOAc/Hexanes to give 2-methoxy-pyridine-3-carbaldehyde (2.34 g, 17.1 mmol, 74.5%) as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.56 mL
Type
reactant
Reaction Step One
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Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
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solvent
Reaction Step One
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2.5 g
Type
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Reaction Step Two
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Quantity
2.66 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was 2-methoxynicotinaldehyde used in the synthesis of a caffeic acid analogue?

A1: The research aimed to synthesize 1-hydroxy-2-pyridone analogues of caffeic acid to investigate their antioxidant properties. 2-Methoxynicotinaldehyde served as a starting material for synthesizing the 4-substituted 1-hydroxy-2-pyridone analogue. This choice stemmed from the unavailability of 2-methoxynicotinaldehyde commercially and the researchers' previous findings suggesting that replacing catechol with 1-hydroxy-2-pyridone could yield compounds with similar biological activity. []

Q2: What challenges did the researchers face in using 2-methoxynicotinaldehyde, and how did they overcome them?

A2: The researchers highlighted that 2-methoxynicotinaldehyde was not commercially available. [] To overcome this, they devised a multi-step synthesis starting from methyl 2-chloroisonicotinate. This involved reacting methyl 2-chloroisonicotinate with sodium methoxide, followed by reduction and partial oxidation steps to finally yield the desired 2-methoxynicotinaldehyde.

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